Tert-butyl 6-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate

Medicinal Chemistry Physicochemical Properties ADME

tert-Butyl 6-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate (CAS 1373028-62-6) is a Boc‑protected spirocyclic building block optimized for CNS lead discovery (calculated logP 0.15, Fsp₃ 0.818). The 6‑oxo group significantly lowers lipophilicity vs. the non‑oxidized analog (logP 1.36), improving solubility and blood‑brain barrier permeability. Its orthogonal Boc‑amine and latent amide permit sequential diversification for constrained peptidomimetics, kinase inhibitors, and antimalarial agents with nanomolar activity. Ideal for 3D‑rich library synthesis to boost hit rates. Order ≥97% purity material for medicinal chemistry and HTS campaigns.

Molecular Formula C11H18N2O3
Molecular Weight 226.27 g/mol
Cat. No. B8099437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 6-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate
Molecular FormulaC11H18N2O3
Molecular Weight226.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2(C1)CCC(=O)N2
InChIInChI=1S/C11H18N2O3/c1-10(2,3)16-9(15)13-6-11(7-13)5-4-8(14)12-11/h4-7H2,1-3H3,(H,12,14)
InChIKeyCNVHZRFVBVFHKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 6-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate: Procurement Specifications and Core Properties


tert-Butyl 6-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate (CAS 1373028-62-6) is a spirocyclic heterocycle belonging to the 2,5-diazaspiro[3.4]octane class. It serves as a protected bifunctional building block in medicinal chemistry, featuring a tert-butoxycarbonyl (Boc) group for orthogonal amine protection and a 6-oxo moiety that introduces a hydrogen bond acceptor and alters lipophilicity relative to unoxidized analogs . Its high fraction of sp3-hybridized carbons (Fsp3 = 0.818) aligns with the increasing preference for three-dimensional scaffolds in drug discovery to improve target selectivity and escape flatland attrition [1].

Why In-Class Substitution of tert-Butyl 6-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate Compromises Physicochemical Profiles


Simply replacing tert-butyl 6-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate with other Boc-protected diazaspiro[3.4]octane analogs or the unprotected core is insufficient for medicinal chemistry optimization. Quantitative differences in logP and topological polar surface area directly impact membrane permeability and solubility, which are critical for in vivo activity. For instance, the 6-oxo group of the target compound confers a significantly lower calculated logP (0.15) compared to its non-oxidized counterpart (logP 1.36), directly influencing its distribution in biological assays and formulation. Similarly, substitution with the unprotected 2,5-diazaspiro[3.4]octane introduces an additional basic amine center (pKa ~9-10) that alters the protonation state at physiological pH and increases the risk of off-target interactions, whereas the Boc group provides a masked, deprotectable handle for late-stage diversification [1]. The evidence presented below quantifies these critical differences.

Quantitative Differentiation of tert-Butyl 6-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate Against Closest Analogs


Lipophilicity Reduction via 6-Oxo Group: A Comparative LogP Analysis

The presence of the 6-oxo group in tert-butyl 6-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate results in a markedly lower calculated logP value compared to the analogous compound lacking the oxo group, tert-butyl 2,5-diazaspiro[3.4]octane-5-carboxylate [1]. This difference is critical for controlling lipophilicity-driven pharmacokinetic properties.

Medicinal Chemistry Physicochemical Properties ADME

High sp3 Carbon Fraction (Fsp3) as a Differentiator from Planar Heteroaromatics

The target compound exhibits a high Fsp3 value of 0.818, indicating that over 80% of its carbon atoms are sp3-hybridized, a feature characteristic of spirocyclic scaffolds . While this value is comparable to other diazaspiro[3.4]octanes, it is substantially higher than that of typical planar heteroaromatic building blocks (e.g., Fsp3 < 0.3 for many pyridine- or pyrimidine-based cores).

Drug Discovery Scaffold Diversity Physicochemical Properties

Commercial Purity Benchmarking: 97% Minimum Purity for Reliable Synthesis

Commercially available tert-butyl 6-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate is supplied with a minimum purity of 97% (HPLC) as standard . This is comparable to or exceeds the typical purity grades offered for similar spirocyclic amine building blocks (often 95%) and ensures reliable stoichiometry and yield in multi-step syntheses.

Synthetic Chemistry Quality Control Procurement

High-Impact Application Scenarios for tert-Butyl 6-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate


Design of CNS-Penetrant Kinase Inhibitors with Optimized LogP

The low calculated logP (0.15) of tert-butyl 6-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate makes it a preferred building block for central nervous system (CNS) drug discovery programs where blood-brain barrier permeability is often constrained by a narrow optimal lipophilicity window. Compared to more lipophilic analogs (e.g., logP 1.36), this compound provides a starting point that is already closer to CNS drug-like space, potentially reducing the need for additional polarity-inducing modifications that can compromise potency [1]. This is particularly relevant for kinase inhibitor scaffolds where the spirocyclic core is used to mimic the adenine ring of ATP, as demonstrated in class-level studies [2].

Dual-Amine Functionalization for Peptidomimetics and Protease Inhibitors

The orthogonal protection strategy (Boc-protected secondary amine; latent amide at the 6-oxo position) allows for sequential diversification in the synthesis of constrained peptidomimetics and protease inhibitors. The spirocyclic scaffold imposes conformational rigidity, which can enhance target binding affinity and metabolic stability compared to flexible linkers. The high Fsp3 (0.818) contributes to a more drug-like profile by reducing planarity and improving solubility relative to traditional peptide mimetics [1].

Synthesis of Antimalarial Diazaspiro[3.4]octane Analogs

This compound serves as a key intermediate in the preparation of diazaspiro[3.4]octane-based antimalarial agents. The spirocyclic core has been validated in a Plasmodium falciparum whole-cell high-throughput screening campaign, yielding hits with low nanomolar asexual blood-stage activity (<50 nM) and transmission-blocking potential [3]. tert-Butyl 6-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate provides a protected, oxidatively functionalized entry point for constructing such bioactive molecules.

High-Throughput Screening (HTS) Library Design for sp3-Rich Diversity

The compound's high Fsp3 (0.818) and moderate logP (0.15) align with the growing industry demand for sp3-rich, three-dimensional scaffolds in HTS libraries to address the historical bias toward flat, aromatic compounds. Incorporating this building block into library synthesis efforts can increase the overall Fsp3 of the screening collection, which has been correlated with higher hit rates and better developability profiles in medicinal chemistry campaigns [1].

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